1,2,2-Tribromo-1H,1H-perfluorodecane
Overview
Description
1,2,2-Tribromo-1H,1H-perfluorodecane is a chemical compound with the molecular formula C10H2Br3F17. It is a perfluorinated alkane with three bromine atoms attached to the first and second carbon atoms. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,2-Tribromo-1H,1H-perfluorodecane can be synthesized through the bromination of 1H,1H-perfluorodecane. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions, including low temperatures and an inert atmosphere, to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactors where 1H,1H-perfluorodecane is continuously fed into the reactor along with bromine. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,2,2-Tribromo-1H,1H-perfluorodecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the bromine atoms .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products formed are perfluorodecanol or perfluorodecylamine, depending on the nucleophile used.
Reduction: The major product is 1H,1H-perfluorodecane.
Scientific Research Applications
1,2,2-Tribromo-1H,1H-perfluorodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,2-Tribromo-1H,1H-perfluorodecane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This mechanism is facilitated by the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state and enhances the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-1H,1H-perfluorodecane: Similar structure but with two bromine atoms instead of three.
1-Bromo-1H,1H-perfluorodecane: Contains only one bromine atom.
1,2,2-Trichloro-1H,1H-perfluorodecane: Similar structure but with chlorine atoms instead of bromine
Properties
IUPAC Name |
9,9,10-tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2Br3F17/c11-1-2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHWGDHPZKEPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Br3F17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895346 | |
Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-26-8 | |
Record name | 9,9,10-Tribromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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